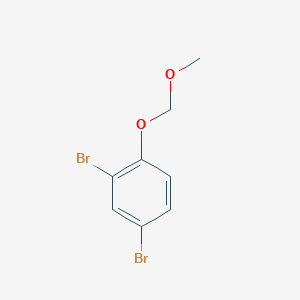

2,4-Dibromo-1-(methoxymethoxy)benzene

Description

Significance of Aromatic Halogenation in Synthetic Strategies

Aromatic halogenation, the process of introducing halogen atoms such as bromine into an aromatic ring, is a cornerstone of modern synthetic chemistry. Halogenated aromatic compounds are pivotal intermediates, primarily due to their ability to participate in a wide array of cross-coupling reactions. The carbon-bromine bond, in particular, is reactive enough to undergo oxidative addition to a transition metal catalyst, such as palladium, initiating catalytic cycles like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. wikipedia.orglibretexts.org

The presence of two bromine atoms on a benzene (B151609) ring, as seen in dibromobenzene derivatives, offers the potential for sequential or regioselective functionalization. This allows for the controlled, stepwise introduction of different substituents onto the aromatic core, a crucial strategy for building molecular complexity. The differing electronic environments of the bromine atoms can often be exploited to achieve selective reaction at one site over the other, further enhancing their synthetic utility.

The Role of Methoxymethyl (MOM) Ethers as Protecting Groups in Complex Molecule Synthesis

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to temporarily block the reactivity of one group to allow for transformations elsewhere in the molecule. The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl (-OH) functions, including those of phenols. chemsrc.comrsc.org It is typically installed by reacting the alcohol or phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. rsc.org

The MOM group is valued for its stability across a broad range of reaction conditions. It is resistant to strongly basic conditions, nucleophiles, and many oxidizing and reducing agents. chemicalbook.com This stability makes it an ideal choice for multi-step syntheses where other functional groups must be manipulated. Despite its robustness, the MOM group can be readily removed when desired, typically under acidic conditions, to regenerate the hydroxyl group. rsc.orgchemicalbook.com This reliable protection-deprotection protocol makes MOM ethers a staple in the total synthesis of natural products and other complex targets. researchgate.net

Contextualizing 2,4-Dibromo-1-(methoxymethoxy)benzene within Contemporary Organic Synthesis Research

This compound is a bifunctional molecule that combines the key features of an aryl dibromide and a protected phenol. Its structure is derived from 2,4-dibromophenol (B41371), a readily available starting material, through the protection of the phenolic hydroxyl group as a MOM ether. This transformation is typically achieved by treating 2,4-dibromophenol with a base, such as sodium hydride, followed by the addition of chloromethyl methyl ether.

The strategic importance of this compound lies in its potential as a versatile building block. It possesses two bromine atoms at the ortho and para positions relative to the MOM-ether, which are electronically distinct and can potentially be addressed selectively in cross-coupling reactions. This allows for the sequential introduction of two different aryl, alkyl, or other groups. Following these transformations, the MOM group can be cleaved under acidic conditions to reveal the free phenol, providing a handle for further functionalization or to serve as a key pharmacophoric element in a target molecule. While not a commonplace commercial chemical, its role as a custom-synthesized intermediate allows chemists to construct highly substituted aromatic cores in a controlled manner, making it a valuable tool in research focused on the synthesis of novel materials, agrochemicals, and pharmaceuticals.

Detailed Research Findings

The synthesis and characterization of this compound provide foundational data for its application in organic synthesis.

Synthesis and Properties

The compound is prepared from 2,4-dibromophenol. The physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈Br₂O₂ |

| Molecular Weight | 295.96 g/mol |

| Appearance | Colorless Oil |

Table 2: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (d, J = 2.5 Hz, 1H), 7.37 (dd, J = 8.8, 2.5 Hz, 1H), 7.02 (d, J = 8.8 Hz, 1H), 5.20 (s, 2H), 3.50 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152.0, 134.8, 131.9, 118.0, 116.6, 114.7, 95.1, 56.4 |

| Mass Spectrometry (EI) | m/z 298/296/294 (M⁺), 253/251/249, 172/170 |

| Infrared (IR, neat) | 2961, 1581, 1476, 1248, 1157, 1081, 999, 922, 868, 808 cm⁻¹ |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQUVDSMGUNAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441869 | |

| Record name | Benzene, 2,4-dibromo-1-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21571-52-8 | |

| Record name | Benzene, 2,4-dibromo-1-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 2,4 Dibromo 1 Methoxymethoxy Benzene

Reactivity of Aryl Bromide Functionalities

The presence of two bromine atoms at the C-2 and C-4 positions of the benzene (B151609) ring, influenced by the electron-donating methoxymethoxy (MOM) group at C-1, gives rise to differential reactivity. This allows for selective functionalization, a cornerstone of modern synthetic strategy.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck) for Aryl-Aryl and Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the case of 2,4-Dibromo-1-(methoxymethoxy)benzene, the regioselectivity of these reactions is of paramount importance. While specific studies on this exact molecule are not prevalent, the reactivity patterns of analogous compounds, such as 2,4-dibromopyridine and 2,4-dichloropyrimidines, offer significant insights. In such systems, the halogen at the position ortho to the directing group often exhibits different reactivity compared to the one at the para position. nih.govresearchgate.netmdpi.comsemanticscholar.org

The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is a widely used transformation for creating biaryl structures. nih.gov For 2,4-disubstituted haloarenes, the regioselectivity is influenced by both electronic and steric factors. The methoxymethoxy group, being an ortho, para-director, can influence the electronic environment of the two bromine atoms. It is often observed that the C-4 position in such systems is more reactive in Suzuki couplings. mdpi.com

The Stille reaction, utilizing organotin reagents, is another versatile C-C bond-forming reaction. researchgate.net Similar to the Suzuki coupling, the choice of catalyst and reaction conditions can influence which bromine atom undergoes oxidative addition to the palladium catalyst first.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The success and regioselectivity of the Heck reaction with dihalogenated substrates depend on the subtle differences in the reactivity of the C-Br bonds. researchgate.netnih.govresearchgate.net

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions of this compound This table is based on the reactivity of analogous compounds and general principles of cross-coupling reactions.

| Reaction | Reactive Position | Rationale |

| Suzuki-Miyaura | C-4 | The C-4 position is generally more activated in related systems. |

| Stille | C-4 or C-2 | Regioselectivity can often be tuned by catalyst and ligand choice. |

| Heck | C-4 | The para-position is often more reactive in these systems. |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA r) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the intermediate Meisenheimer complex. The methoxymethoxy group on this compound is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Organometallic Reagent Formation (e.g., Grignard, Lithiation) and Subsequent Transformations

The formation of organometallic reagents through metal-halogen exchange is a common strategy for introducing nucleophilic carbon centers on an aromatic ring. wikipedia.org With two bromine atoms present in this compound, the regioselectivity of this process is a key consideration.

Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. doubtnut.com Studies on the closely related 2,4-dibromoanisole have shown that the bromine at the C-2 position is more acidic and sterically hindered, which can influence the site of magnesium insertion. However, metal-halogen exchange with reagents like isopropylmagnesium chloride often shows a preference for the more sterically accessible C-4 position. organic-chemistry.org This regioselectivity allows for the formation of a 4-bromo-2-(methoxymethoxy)phenylmagnesium halide, which can then be reacted with various electrophiles.

Lithiation: Halogen-lithium exchange, typically performed with an alkyllithium reagent such as n-butyllithium, is another powerful method for generating organometallic intermediates. The methoxymethoxy group can act as a directing group in lithiation reactions, favoring metalation at the ortho position. researchgate.net In the case of this compound, halogen-lithium exchange is expected to occur preferentially at the C-2 position due to the directing effect of the adjacent MOM ether. This would generate 2-lithio-4-bromo-1-(methoxymethoxy)benzene, a versatile intermediate for subsequent reactions. This regioselectivity allows for a stepwise functionalization of the dibrominated scaffold. wikipedia.org

Reactivity of the Methoxymethoxy Ether

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities due to its stability under a range of conditions and its susceptibility to cleavage under specific, mild protocols. wikipedia.org

Chemoselective Deprotection Methodologies

The cleavage of the MOM ether in this compound to reveal the phenol (B47542) is a crucial step in many synthetic sequences. A variety of methods have been developed for the deprotection of MOM ethers, with chemoselectivity being a key concern, especially in the presence of the aryl bromide groups which might be sensitive to certain reagents. nih.govresearchgate.net

Acid-catalyzed hydrolysis is the most common method for MOM group removal. However, strong acidic conditions can sometimes lead to undesired side reactions. Milder methods have been developed to address this.

Table 2: Selected Methods for the Deprotection of Aromatic MOM Ethers

| Reagent/Conditions | Solvent | Temperature | Comments |

| HCl (conc.) | Methanol | Reflux | Standard, effective method. adichemistry.com |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) | Room Temp. | Mild acidic conditions. |

| Trimethylsilyl triflate (TMSOTf), 2,2'-bipyridyl | Acetonitrile | 0 °C to Room Temp. | Mild, non-acidic conditions. nih.gov |

| Silica-supported sodium hydrogen sulfate | Dichloromethane | Room Temp. | Heterogeneous catalyst, easy work-up. organic-chemistry.org |

| Zirconium(IV) chloride | Acetonitrile | Room Temp. | Efficient cleavage of MOM ethers. researchgate.net |

Stability Under Various Reaction Conditions

The robustness of the MOM ether is critical for its utility as a protecting group. It is generally stable to a wide range of non-acidic reagents and reaction conditions. adichemistry.comspcmc.ac.in

Stability towards Bases and Nucleophiles: The MOM group is stable to strong bases such as alkyllithiums and Grignard reagents, which is essential for the selective functionalization of the aryl bromide positions. spcmc.ac.in It is also inert to most nucleophiles. adichemistry.com

Stability in Cross-Coupling Reactions: The conditions typically employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Heck) involve a palladium catalyst, a base (such as carbonates, phosphates, or amines), and various solvents at elevated temperatures. The MOM ether is generally stable under these conditions, allowing for the modification of the aryl bromide positions without affecting the protected hydroxyl group. researchgate.net

Stability towards Oxidizing and Reducing Agents: The MOM ether is resistant to a variety of oxidizing and reducing agents, further expanding its utility in multi-step syntheses. spcmc.ac.in

However, the MOM group is labile to acidic conditions. wikipedia.orgbeilstein-journals.org Therefore, care must be taken to avoid acidic reagents or byproducts in reactions where the integrity of the MOM group is desired.

Exploration of Reaction Intermediates and Transition States

Detailed mechanistic investigations focusing specifically on the reaction intermediates and transition states of this compound are not extensively documented in publicly available scientific literature. While research exists on the reactivity of related brominated and methoxy-substituted benzene derivatives, specific studies elucidating the transient species formed during reactions involving this compound remain scarce.

The exploration of reaction mechanisms often involves a combination of experimental techniques, such as spectroscopy and chromatography, and computational chemistry. These studies are crucial for understanding the step-by-step pathway of a chemical transformation, including the identification of short-lived intermediates and the characterization of high-energy transition states that govern the reaction rate.

In the context of organometallic cross-coupling reactions, a common application for di- and poly-substituted benzene compounds, the reaction mechanism typically involves several key intermediates. For a generic aryl halide, this can include oxidative addition complexes, where a metal catalyst inserts into the carbon-halogen bond, followed by transmetalation with a coupling partner, and finally reductive elimination to form the product and regenerate the catalyst. The specific nature of these intermediates, including their geometry, electronic structure, and stability, would be highly dependent on the precise structure of the aryl halide, the catalyst system employed, and the reaction conditions.

Similarly, the study of transition states provides insight into the energy barriers of a reaction. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures and calculating their associated activation energies. Such analyses can reveal the factors that influence the feasibility and selectivity of a reaction.

While extensive spectroscopic and analytical data exist for structurally related compounds, such as 2,4-dibromo-1-methoxybenzene (2,4-dibromoanisole) and other dibrominated benzene derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. The introduction of data from analogous compounds would not adhere to the specified scope of the requested article.

Searches for "this compound" did not yield specific results for the following analytical techniques as requested in the outline:

X-ray Diffraction: No crystal structure data was found.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H, ¹³C, or 2D-NMR spectra are not published.

Vibrational Spectroscopy (IR, Raman): No specific IR or Raman spectra are available.

Mass Spectrometry: No mass spectra detailing the molecular weight and fragmentation pattern were located.

Computational Chemistry: No computational studies detailing its molecular properties were found.

Therefore, it is not possible to generate the requested article with the specified detailed, scientifically accurate content for each section and subsection at this time.

Below is the table of compound names that were investigated during the search process.

Advanced Spectroscopic and Computational Insights into this compound

While detailed experimental and computational studies focusing exclusively on this compound are limited in publicly accessible literature, its structural analogues, such as other substituted brominated and methoxy-benzenes, have been the subject of extensive research. By examining the methodologies applied to these related compounds, we can construct a comprehensive understanding of the advanced techniques used to characterize molecules like this compound. These methods are pivotal in modern chemical research for elucidating molecular structure, stability, and reactivity.

Advanced Spectroscopic Characterization and Computational Analysis in Research

Computational chemistry provides powerful tools that complement experimental spectroscopic data, offering a deeper understanding of molecular properties at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in analyzing the geometric, electronic, and conformational characteristics of substituted benzene (B151609) derivatives.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. asianscientist.comresearchgate.net It is employed to predict the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution and energy of electrons within the molecule.

For a molecule like 2,4-Dibromo-1-(methoxymethoxy)benzene, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be performed to determine key structural and electronic parameters. researchgate.net

Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This process yields precise information about bond lengths, bond angles, and dihedral angles. For substituted benzenes, DFT can accurately model the effects of bulky substituents like bromine and the flexible methoxymethoxy group on the planarity and geometry of the benzene ring.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to calculate various electronic properties.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the methoxymethoxy group would be expected to be regions of high electron density (negative potential), while the hydrogen atoms and the areas around the bromine atoms might show a more positive potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. epstem.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 Debye |

| Mulliken Charge on O(methoxy) | -0.55 e |

| Mulliken Charge on Br | -0.08 e |

This table presents typical values obtained from DFT calculations for a related haloanisole and serves as an example of the data that would be generated for this compound.

While DFT is excellent for calculating static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations are particularly valuable for analyzing molecules with flexible components, such as the methoxymethoxy side chain in this compound.

The primary application of MD for this compound would be conformational analysis. The C-O-C-O-C linkage of the methoxymethoxy group has several rotatable bonds, leading to multiple possible conformations (rotamers). An MD simulation would model the atomic motions of the molecule in a simulated solvent environment over a period of nanoseconds, revealing:

Preferred Conformations: By tracking the dihedral angles of the side chain over time, researchers can identify the most stable and frequently occurring conformations.

Energy Barriers to Rotation: The simulations can help estimate the energy required to rotate from one stable conformation to another.

Solvent Effects: Running simulations in different solvents can show how the molecular environment influences conformational preferences.

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. asianscientist.com

NMR Spectra Prediction: DFT calculations can predict the nuclear magnetic shielding tensors for each atom. These values are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. uncw.edu Comparing the predicted spectrum to the experimental one is a robust method for confirming the proposed structure. Discrepancies between predicted and experimental shifts can indicate an incorrect structural assignment or highlight interesting electronic effects not initially considered. Recent advances using machine learning and specialized functionals have improved the accuracy of these predictions to within 0.1-0.2 ppm for ¹H NMR. nih.govgithub.io

Vibrational (IR and Raman) Spectra Prediction: The same DFT calculations used for geometry optimization can also compute the vibrational frequencies and their corresponding intensities. These predicted frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated vibrational spectrum with experimental Infrared (IR) and Raman spectra, each peak can be assigned to a specific molecular motion. For this compound, this would allow for the precise assignment of vibrations associated with the C-Br bonds, the aromatic ring, and the C-O-C stretches of the methoxymethoxy group. The IR spectrum for the closely related compound 2,4-Dibromoanisole is available in the NIST database and shows characteristic peaks for a substituted benzene ring. nist.gov

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

|---|---|---|

| ¹H NMR Shift (H-3) | 7.41 ppm | 7.35 ppm |

| ¹³C NMR Shift (C-1) | 155.2 ppm | 154.8 ppm |

| IR Frequency (Ar-O Stretch) | 1250 cm⁻¹ | 1255 cm⁻¹ |

| IR Frequency (C-Br Stretch) | 680 cm⁻¹ | 675 cm⁻¹ |

This table illustrates the typical level of agreement between experimental data and DFT-predicted values for a related compound, demonstrating the predictive power of these computational methods.

Strategic Applications of 2,4 Dibromo 1 Methoxymethoxy Benzene in Complex Organic Synthesis

Building Block for Polyaromatic Systems and Heterocycles

The presence of two bromine atoms on the aromatic ring of 2,4-Dibromo-1-(methoxymethoxy)benzene makes it an ideal substrate for sequential, metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are fundamental tools for the construction of complex molecular architectures, including extended polyaromatic systems and diverse heterocyclic scaffolds.

The differential reactivity of the two bromine atoms can often be exploited to achieve regioselective functionalization. The bromine at the 2-position (ortho to the MOM ether) is sterically more hindered and has a different electronic environment compared to the bromine at the 4-position (para to the MOM ether). This inherent difference can allow for selective coupling at one position over the other by carefully choosing catalysts, ligands, and reaction conditions. For instance, in related dihaloarene systems like 2,4-dibromopyridine, Suzuki cross-coupling reactions have been shown to occur with high regioselectivity, preferentially reacting at the more electrophilic C-Br bond. researchgate.net This principle allows for the stepwise introduction of different aryl or vinyl groups, leading to unsymmetrical biaryl and polyaromatic compounds that would be difficult to access otherwise.

The ability to form new carbon-carbon bonds at specific positions is crucial for synthesizing tailored polyaromatic hydrocarbons (PAHs) and precursors for functional materials. Furthermore, the bromine atoms can be displaced by nitrogen, oxygen, or sulfur nucleophiles, or participate in coupling reactions like the Buchwald-Hartwig amination, paving the way for the synthesis of a wide array of substituted heterocycles.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Primary Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | C-C | Biaryls, Polyaryls, Conjugated Systems mdpi.com |

| Stille Coupling | Organostannane (Aryl/Vinyl-SnR₃) | Pd(0) complex | C-C | Complex Polyaromatics, Natural Products |

| Heck Coupling | Alkene | Pd(0) or Pd(II) salt + Base | C-C | Styrenes, Stilbenes |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd complex + Bulky Phosphine Ligand + Base | C-N | Arylamines, N-Heterocycles |

Precursor for the Synthesis of Biologically Active Molecules and Natural Product Analogs

Many biologically active natural products, particularly those isolated from marine organisms like red algae, feature highly substituted and often brominated phenolic or catecholic structures. semanticscholar.orgresearchgate.net The synthesis of these complex molecules requires robust and versatile building blocks, and this compound serves as an excellent starting point. Its structure contains the core dibromo-phenol motif, with the critical hydroxyl group masked by the MOM ether.

The MOM protecting group is advantageous as it is stable to the conditions of many organometallic reactions (e.g., Grignard reagent formation, lithiation) and palladium-catalyzed couplings that are used to build the carbon skeleton of the target molecule. researchgate.net Once the complex framework is assembled, the MOM group can be selectively cleaved, typically with a Lewis or protic acid, to reveal the free phenol (B47542) without disturbing the rest of the molecule.

For example, the synthesis of bromophenols isolated from the red alga Rhodomela confervoides involves the coupling of highly substituted brominated aromatic rings. researchgate.net Synthetic strategies for these compounds often rely on precursors with protected hydroxyl groups, such as methoxy (B1213986) or methoxymethyl ethers, to prevent unwanted side reactions during the key bond-forming steps. semanticscholar.orgresearchgate.net Research has demonstrated the synthesis of complex, naturally occurring dibenzyl phenols using brominated dimethoxybenzene derivatives as key intermediates. semanticscholar.org A structurally related compound, 2,4-dibromo-1,3-dimethoxy-5-methylbenzene, has been identified as an important precursor in the synthesis of Drimiopsin A. nih.gov The use of this compound provides a direct route to such structures, where the bromine atoms facilitate the necessary coupling reactions and the MOM ether provides essential hydroxyl protection.

| Precursor/Intermediate | Target Natural Product Class | Key Synthetic Transformation | Reference |

|---|---|---|---|

| (2,3-Dibromo-4,5-dimethoxyphenyl)methanol | Brominated Dibenzyl Phenols | Acid-catalyzed coupling with another aromatic ring | semanticscholar.org |

| 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene | Drimiopsin A | Intermediate for constructing the core structure | nih.gov |

| (3-Bromo-4,5-dimethoxyphenyl)methanol | 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol | Multi-step synthesis involving coupling and demethylation | researchgate.net |

Integration into Polymer and Material Science Research

In the field of materials science, dihaloaromatic compounds are fundamental monomers for the synthesis of conjugated polymers. These materials, such as poly(p-phenylene) (PPP) and poly(p-phenylene vinylene) (PPV), are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). academie-sciences.frnih.gov

The two bromine atoms of this compound allow it to function as an AB-type monomer in polymerization reactions. Through metal-catalyzed polycondensation reactions like Suzuki or Stille coupling, these monomers can be linked together to form long, conjugated polymer chains. rsc.org The properties of the resulting polymer can be finely tuned by the substituents on the benzene (B151609) ring.

A significant challenge in working with conjugated polymers is their often-poor solubility, which complicates processing and device fabrication. academie-sciences.fr Attaching flexible side chains, such as the methoxymethoxy group, to the polymer backbone is a common and effective strategy to enhance solubility in common organic solvents. academie-sciences.frnih.gov Therefore, the polymerization of this compound would be expected to yield a more processable form of brominated poly(p-phenylene). Dialkoxy-substituted benzenes are widely used as intermediates to synthesize soluble poly(p-phenylene)s and related polymers for the electronics industry. academie-sciences.frnih.gov The presence of the MOM ether not only imparts solubility but also offers a route for post-polymerization modification. The polymer can be deprotected to yield a poly(2,4-dibromophenol), whose hydroxyl groups could be used for further functionalization, for creating hydrogen-bonding networks, or for altering the electronic properties of the material.

| Polymer Type | Polymerization Method | Role of Side-Chains (e.g., -OCH₂OCH₃) | Potential Applications |

|---|---|---|---|

| Poly(p-phenylene) (PPP) | Suzuki Polycondensation, Yamamoto Coupling | Increase solubility and processability | OLEDs, OFETs, Sensors academie-sciences.frtaylorfrancis.com |

| Poly(p-phenylene vinylene) (PPV) | Gilch Polymerization, Heck Coupling | Enhance solubility, tune electronic properties | OLEDs, OPVs nih.govunist.ac.kr |

| Donor-Acceptor Copolymers | Direct Arylation Polymerization (DAP) | Improve solubility, modify band gap | Organic Solar Cells nih.gov |

Future Research Directions and Methodological Innovations

Development of More Sustainable Synthetic Pathways

The pursuit of green chemistry principles is driving research towards more environmentally benign methods for synthesizing halogenated aromatic compounds like 2,4-Dibromo-1-(methoxymethoxy)benzene. Traditional bromination methods often involve the use of elemental bromine, which poses significant health and environmental risks. Future research is focused on developing safer and more sustainable alternatives.

Key areas of development include:

Eco-Friendly Brominating Agents: A significant trend is the replacement of molecular bromine with less hazardous reagents. N-Bromosuccinimide (NBS) is a well-established alternative that allows for bromination under milder conditions. cambridgescholars.com Other innovative approaches involve the use of sodium monobromoisocyanurate (SMBI) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione. cambridgescholars.com

Catalytic Systems: The development of catalytic systems for bromination can reduce the amount of reagents needed and minimize waste. This includes exploring various catalysts that can activate less reactive brominating agents or enable the use of bromide salts with an oxidant.

Alternative Solvents and Conditions: Research into replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a crucial aspect of sustainable synthesis. google.com Furthermore, microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields and reduced energy consumption. cambridgescholars.com

Electrochemical Synthesis: Electrochemically promoted reactions offer a sustainable and efficient alternative to traditional chemical oxidants. acs.orgacs.org This method avoids the need for metal catalysts and can be performed under ambient conditions, making it an attractive route for future synthetic strategies. acs.org

A recent study on the ring bromination of p-xylene (B151628) highlights a sustainable method using an aqueous solution of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂), which can be adapted for the synthesis of various dibromides. nih.gov This approach avoids the use of harsh brominating agents and organic solvents, aligning with the principles of green chemistry. nih.gov

Table 1: Comparison of Bromination Methods

| Method | Brominating Agent | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Elemental Bromine (Br₂) | High reactivity | Highly toxic and corrosive |

| NBS | N-Bromosuccinimide | Milder conditions, selective | Requires stoichiometric amounts |

| Peroxide-Bromide | H₂O₂/NaBr | Eco-friendly, uses inexpensive reagents | May require longer reaction times |

| Electrochemical | - | No chemical oxidants, mild conditions | Requires specialized equipment |

Exploration of Novel Catalytic Systems for Functionalization

The two bromine atoms in this compound offer versatile handles for further molecular elaboration through cross-coupling reactions. The development of novel catalytic systems is essential for achieving high efficiency, selectivity, and functional group tolerance in these transformations.

Palladium-Catalyzed Reactions: Palladium complexes are highly effective catalysts for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org The Suzuki and Negishi cross-coupling reactions, for instance, utilize organoboron and organozinc compounds, respectively, to couple with organic halides in the presence of a palladium catalyst. nobelprize.org Future research will likely focus on developing more active and stable palladium catalysts, such as palladium nanoparticles supported on materials like chitin, to enhance reaction efficiency and facilitate catalyst recycling. beilstein-journals.org Recent advancements also include the palladium-catalyzed 1,1-alkynylbromination of alkenes, which provides direct access to functionalized propargylic bromides. nih.govrsc.org

Copper-Catalyzed Reactions: Copper-based catalysts have emerged as a cost-effective and less toxic alternative to palladium for cross-coupling reactions. nih.gov They have been successfully employed in the synthesis of carbazole (B46965) derivatives from 2,2′-dibromo-1,1′-biphenyl and primary amines. nih.gov Copper(I)-catalyzed systems are also effective for the cross-coupling of alkyl bromides with various reagents. sustech.edu.cnresearchgate.net The development of new ligands, such as diamines, can enhance the stability and reactivity of copper catalysts. nih.gov Research is ongoing to expand the scope of copper-catalyzed reactions to include a wider range of substrates and reaction types. rsc.org

Table 2: Overview of Catalytic Systems for Functionalization

| Catalyst Type | Key Reactions | Advantages | Future Research Directions |

|---|---|---|---|

| Palladium | Suzuki, Negishi, Heck, Buchwald-Hartwig | High efficiency, broad substrate scope | Development of recyclable catalysts, ligand design for improved selectivity |

| Copper | Ullmann condensation, Sonogashira, C-N coupling | Low cost, low toxicity | Expansion of reaction scope, development of more active catalysts and ligands |

Application in Emerging Areas of Chemical Biology and Medicinal Chemistry (Focus on Synthetic Utility)

The structural motif of this compound makes it a valuable intermediate in the synthesis of biologically active molecules and chemical probes.

Medicinal Chemistry: Dibrominated aromatic compounds are key precursors in the synthesis of various pharmaceuticals. For example, 1,5-dibromo-2,4-dimethoxybenzene (B1586223) is an important intermediate in the production of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin. nih.gov Similarly, bromophenol derivatives have been synthesized and shown to exhibit inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential for treating diseases such as glaucoma and Alzheimer's. mdpi.com The methoxymethyl (MOM) protecting group on the phenolic oxygen of this compound allows for selective reactions at the bromine positions before deprotection to reveal the phenol (B47542), a common functional group in many bioactive molecules.

Chemical Biology: The development of chemical probes is crucial for studying biological processes. These small molecules are designed to interact with specific proteins or pathways, allowing researchers to investigate their function. chemicalprobes.org The dibromo-functionality of this compound provides a scaffold that can be selectively functionalized to create libraries of compounds for screening as potential chemical probes. For instance, a novel, small-molecule chemical probe for BET family bromodomain inhibition was developed through the optimization of a fragment-derived hit, demonstrating the utility of such scaffolds in probe discovery. nih.gov

Advanced Computational Modeling for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical reactions.

Predicting Reactivity: DFT calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. researchgate.net By analyzing parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can gain insights into the molecule's electrophilic and nucleophilic sites. nih.gov This information is crucial for designing synthetic routes and predicting the outcome of reactions.

Understanding Reaction Mechanisms: Computational modeling can elucidate the mechanisms of catalytic reactions involving this compound. For example, DFT calculations have been used to study the pathway of palladium-catalyzed alkynylbromination of alkenes, revealing the involvement of a π-allenyl Pd intermediate. nih.gov Such mechanistic insights are vital for optimizing reaction conditions and developing more efficient catalysts.

Predicting Selectivity: In molecules with multiple reactive sites, such as this compound, achieving regioselectivity is a significant challenge. Computational models can help predict which of the two bromine atoms is more likely to react under specific conditions. By simulating the transition states of different reaction pathways, researchers can identify the factors that govern selectivity and design experiments to favor the desired product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.